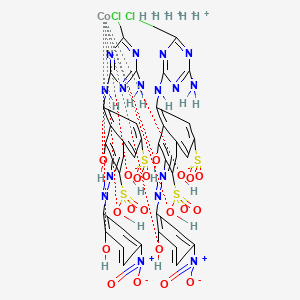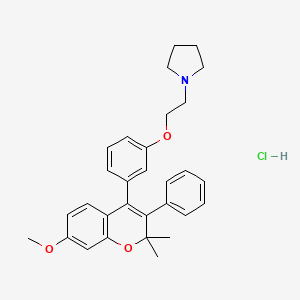
2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride is a synthetic compound known for its diverse pharmacological properties. It is a nonsteroidal selective estrogen receptor modulator (SERM) with both antiestrogenic and weak estrogenic activities
準備方法
The synthesis of 2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the following steps:
Formation of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: This step involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups at specific positions on the chromene core.
Attachment of the pyrrolidinoethoxy group: This step involves the nucleophilic substitution reaction where the pyrrolidinoethoxy group is introduced.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinoethoxy group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
Medicine: It has been investigated for its use as a contraceptive due to its selective estrogen receptor modulation properties. It is also studied for its potential in treating dysfunctional uterine bleeding and other estrogen-related disorders.
Biology: The compound’s ability to modulate estrogen receptors makes it a valuable tool in studying estrogen receptor signaling pathways and their role in various biological processes.
Chemistry: Its unique structure and reactivity make it a useful compound for studying organic reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of 2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it exerts antiestrogenic effects by binding to estrogen receptors and inhibiting their activity . This leads to the suppression of estrogen receptor-mediated signaling pathways, which can result in contraceptive effects and normalization of uterine bleeding. Additionally, the compound promotes the conversion of intracellular estradiol to estrone, a less active form, further reducing estrogen receptor activity .
類似化合物との比較
2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride can be compared with other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. While all these compounds share the ability to modulate estrogen receptors, they differ in their specific receptor binding affinities, tissue selectivity, and pharmacological effects. For example:
Tamoxifen: Primarily used in the treatment of breast cancer, tamoxifen exhibits both estrogenic and antiestrogenic effects depending on the target tissue.
Raloxifene: Used in the prevention and treatment of osteoporosis, raloxifene has a higher affinity for bone and cardiovascular tissues, providing protective effects in these areas.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it suitable for specific medical applications .
特性
CAS番号 |
84394-15-0 |
|---|---|
分子式 |
C30H34ClNO3 |
分子量 |
492.0 g/mol |
IUPAC名 |
1-[2-[3-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C30H33NO3.ClH/c1-30(2)29(22-10-5-4-6-11-22)28(26-15-14-24(32-3)21-27(26)34-30)23-12-9-13-25(20-23)33-19-18-31-16-7-8-17-31;/h4-6,9-15,20-21H,7-8,16-19H2,1-3H3;1H |
InChIキー |
GZSQPAVCWRNXME-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC(=CC=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



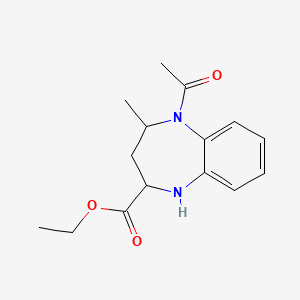
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)


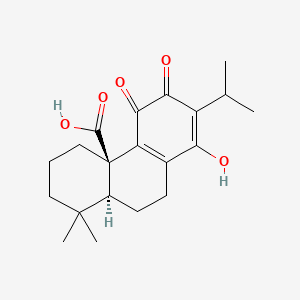
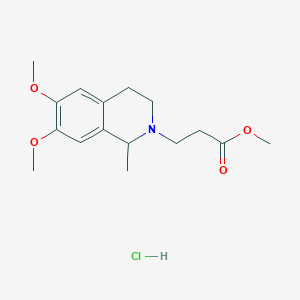



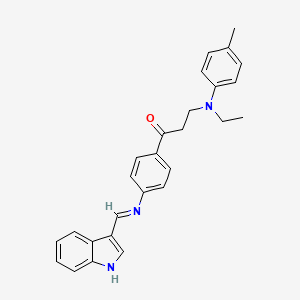
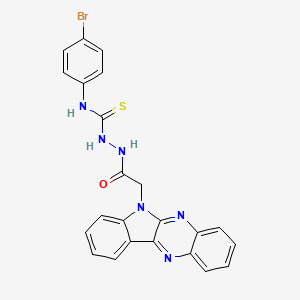
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
